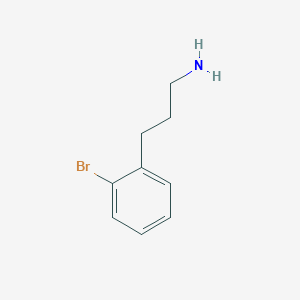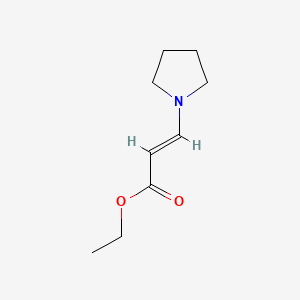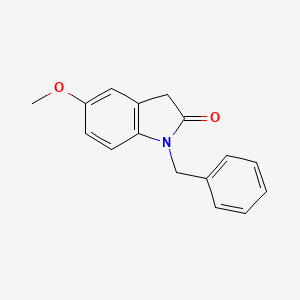
(E)-Styrylboronic acid
Descripción general
Descripción
(E)-Styrylboronic Acid, also known as trans-2-Phenylvinylboronic Acid, is a chemical compound with the molecular formula C8H9BO2 . It is a solid substance at 20°C and is heat sensitive . It is often used in chemical reactions due to its properties .
Molecular Structure Analysis
This compound has a molecular weight of 147.97 . It contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 2 hydroxyl groups .Chemical Reactions Analysis
Boronic acid, a component of this compound, has been noted for its role in reversible click reactions, particularly cis-diol conjugation . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
This compound is a solid substance at 20°C and is heat sensitive . It has a molecular weight of 147.97 . It contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 2 hydroxyl groups .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
(E)-Styrylboronic acid has been utilized in enantioselective synthesis. One example is its conjugate addition to dienones, catalyzed by O-monoacyltartaric acid, leading to monostyrylated products with good enantioselectivity. This method was effectively applied in the synthesis of optically active cyclopentenones, crucial for producing the antitumor agent TEI-9826 (Sugiura, Kinoshita, & Nakajima, 2014).
Polymer Science
In polymer science, styrylboronic acid units in crosslinked resins were used for protecting 1,2 and 1,3-diol groupings in various acyclic triols. This approach led to the efficient synthesis of monobenzoyl derivatives of triols, highlighting the material's recyclability and efficiency in organic synthesis (Fréchet & Seymour, 1979).
Catalysis
Cobalt catalysis in organic synthesis employed this compound for the addition to 2-vinylpyridine derivatives. This approach produced 4-phenyl-3-butenyl heteroarenes, demonstrating the essential role of adjacent nitrogen atoms in promoting the reaction (Kobayashi, Yorimitsu, & Oshima, 2011).
Suzuki Cross-Coupling
This compound derivatives have also been synthesized for use in Suzuki cross-coupling reactions. These derivatives cross-couple with aryl substrates, transforming under mild conditions into aromatic ketones, an approach similar to acylation reactions (Balma Tivola, Deagostino, Prandi, & Venturello, 2002).
Diastereoselective Synthesis
In the diastereoselective synthesis of 2,3-disubstituted piperidines, this compound was used for nucleophilic additions to N-acyliminium ions. This method was pivotal in synthesizing the neurokinin NK1 receptor antagonist (±)-L-733,060 (Mizuta & Onomura, 2012).
Organometallic Chemistry
In organometallic chemistry, the diboration of (E)-styrylboronate esters using rhodium phosphine catalysts resulted in compounds with multiple boronate ester groups. This research revealed insights into the mechanism of vinylboronates in organometallic reactions (Nguyen et al., 2002).
Safety and Hazards
Direcciones Futuras
Boronic acid, a component of (E)-Styrylboronic Acid, has been noted for its potential in various fields. Its reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Furthermore, boronic acid-based polymers have shown potential in controlled drug delivery systems .
Propiedades
IUPAC Name |
[(E)-2-phenylethenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJXFIYBAYHOE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346540 | |
| Record name | trans-2-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6783-05-7 | |
| Record name | trans-2-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1E)-2-phenylethenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




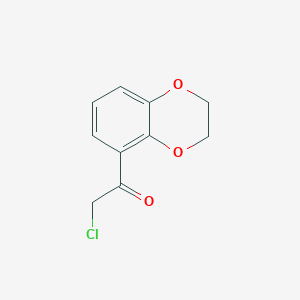
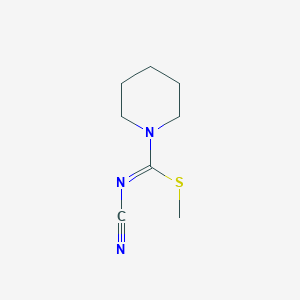
![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)
